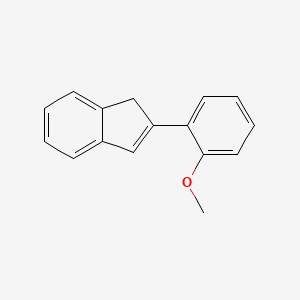

2-(2-methoxyphenyl)-1H-indene

Description

Contextualizing Indene (B144670) Derivatives within Contemporary Organic Chemistry

Indene, a polycyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its derivatives are of significant interest in modern organic chemistry. ontosight.ai These compounds are not merely academic curiosities; they are integral components of numerous biologically active molecules and functional materials. nih.govsigmaaldrich.com The indene scaffold is a core structure in a variety of natural products and has been exploited by medicinal chemists to create potent therapeutic agents. For instance, certain indene derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.netontosight.ai

The synthetic versatility of the indene ring system allows for the introduction of a wide range of substituents, enabling the fine-tuning of its electronic and steric properties. This adaptability has led to the development of efficient synthetic protocols for creating libraries of substituted indenes. nih.govresearchgate.net These methods often employ transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer a high degree of control over the final molecular structure. nih.govsemanticscholar.org Furthermore, the ability of indene derivatives to act as ligands for metal complexes has made them valuable in the field of catalysis, particularly for olefin polymerization. nih.gov

Structural Significance of the Methoxy-Substituted Indene Scaffold for Advanced Applications

The specific compound, 2-(2-methoxyphenyl)-1H-indene, possesses a unique structural feature: a methoxy (B1213986) group (-OCH3) positioned on the phenyl ring substituent. The presence and position of this methoxy group can profoundly influence the molecule's properties and potential applications. Methoxy groups are known to be electron-donating, which can alter the electron density of the aromatic system and, consequently, its reactivity and interaction with biological targets.

In the context of medicinal chemistry, the introduction of a methoxy group can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the phenyl ring is also crucial. The "ortho" position of the methoxy group in this compound can induce specific conformational preferences due to steric interactions, which can be a key determinant of its biological activity. tandfonline.com

While specific research on the advanced applications of this compound is limited, studies on closely related methoxy-substituted indene derivatives provide valuable insights. For example, various methoxy-substituted indene frameworks have been explored as precursors to complex molecular architectures and as scaffolds for the development of novel therapeutic agents. ontosight.aiacs.org The structural rigidity of the indene backbone, combined with the electronic and steric influence of the methoxy-phenyl substituent, makes it a compelling target for further investigation in materials science, potentially for applications in organic electronics. ontosight.ai

Detailed Research Findings

While comprehensive research dedicated solely to this compound is not widely available in published literature, we can infer its potential characteristics and areas of interest based on studies of analogous compounds.

Synthesis: The synthesis of aryl-substituted indenes is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. semanticscholar.org For instance, the synthesis of 7-(2-methoxyphenyl)-2-methyl-1H-indene was accomplished with a 79% yield, demonstrating an effective method for creating such linkages. semanticscholar.org It is plausible that a similar synthetic strategy could be employed for this compound.

Structural Properties: The structure of the related compound, 2-(4-methoxyphenyl)-1H-indene, has been analyzed using X-ray crystallography. nih.gov This analysis revealed an almost planar molecular structure, a feature that could be anticipated for this compound as well. nih.gov Such planarity can facilitate π-π stacking interactions, which are important in the design of organic semiconductors and other functional materials.

Potential Applications: Research on various indene derivatives suggests a broad range of potential applications. The core indene structure is found in compounds investigated for their anticancer and anti-inflammatory activities. researchgate.netontosight.ai Specifically, the presence of a methoxyphenyl group has been a feature in compounds designed as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. tandfonline.com

Below are interactive data tables summarizing the general properties of indene and the inferred properties of this compound.

Table 1: General Properties of Indene

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈ |

| Molar Mass | 116.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 181.6 °C |

| Melting Point | -1.8 °C |

Data sourced from general chemical literature. ontosight.ai

Table 2: Inferred Properties of this compound

| Property | Inferred Value/Characteristic |

|---|---|

| Chemical Formula | C₁₆H₁₄O |

| Molar Mass | 222.28 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

These properties are inferred based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1H-indene |

InChI |

InChI=1S/C16H14O/c1-17-16-9-5-4-8-15(16)14-10-12-6-2-3-7-13(12)11-14/h2-10H,11H2,1H3 |

InChI Key |

APOFCYAJMPJCJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways

Strategies for the Construction of 2-(2-methoxyphenyl)-1H-indene Frameworks

The assembly of the this compound scaffold can be achieved through several key disconnection approaches, primarily focusing on the formation of the five-membered ring or the installation of the 2-methoxyphenyl substituent onto a pre-existing indene (B144670) core.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a classical and often reliable route to complex molecules like this compound. A plausible and adaptable approach can be inferred from the successful synthesis of its constitutional isomer, 2-(4-methoxyphenyl)-1H-indene. nih.gov This methodology involves the coupling of an organometallic reagent derived from an ortho-substituted benzyl (B1604629) halide with a suitably functionalized alkyne, followed by cyclization.

A proposed multi-step synthesis for this compound is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | o-Bromobenzyl bromide | Zinc dust | o-Bromobenzyl zinc bromide |

| 2 | 1-Ethynyl-2-methoxybenzene, o-Bromobenzyl zinc bromide | Ni(PPh₃)₂I₂, CH₂Cl₂, reflux | This compound |

In this sequence, o-bromobenzyl bromide is first converted to the corresponding organozinc reagent. This intermediate then undergoes a nickel-catalyzed cross-coupling reaction with 1-ethynyl-2-methoxybenzene. The subsequent intramolecular cyclization of the resulting intermediate would yield the final product, this compound. The reaction conditions, such as solvent and temperature, would likely be similar to those reported for the 4-methoxy isomer, requiring an inert atmosphere and careful control of the reaction parameters to ensure good yields and minimize side products. nih.gov

Cyclization Reactions for Indene Ring Formation

The formation of the indene ring is a critical step in many synthetic strategies. Various cyclization reactions can be employed to construct the five-membered ring fused to the benzene (B151609) ring. These reactions often start from acyclic precursors that contain the necessary carbon framework.

Brønsted acid-promoted intramolecular cyclization of ortho-alkenyl acetophenone (B1666503) derivatives represents a potential route. rsc.org In a hypothetical pathway to this compound, a suitably substituted acetophenone could undergo a cascade reaction to form the indene ring. This type of reaction proceeds through a cationic intermediate, which then cyclizes to form the five-membered ring. rsc.org

Another approach involves the thermal or acid-catalyzed cyclization of enyne-allenes. researchgate.net While this method often leads to complex polycyclic aromatic hydrocarbons, careful design of the starting material could potentially favor the formation of the indene scaffold.

Transition Metal-Catalyzed Annulative Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene framework is no exception. These methods often offer high efficiency and selectivity under mild reaction conditions.

Palladium-catalyzed reactions, such as the Heck reaction, are powerful tools for the formation of carbon-carbon bonds. doaj.orgresearchgate.netnih.gov An intramolecular Heck reaction could be envisioned where a molecule containing both a vinyl halide and a styrenyl moiety connected by a suitable tether undergoes cyclization to form the indene ring. For the synthesis of this compound, a precursor containing an ortho-halostyrene and a 2-methoxyphenylvinyl group could potentially cyclize in the presence of a palladium catalyst.

Silver-Catalyzed Approaches to Substituted Indenes

Silver catalysis has emerged as a valuable tool in organic synthesis, particularly for the activation of alkynes and the formation of carbon-carbon bonds. Silver-catalyzed cyclization of α-hydroxy allenic sulfones has been shown to produce dihydrofurans, and similar reactivity could potentially be adapted for indene synthesis. A hypothetical silver-catalyzed annulative coupling of a secondary benzyl alcohol with an alkyne could also be a viable route. This approach would involve the reaction of a precursor like 1-(2-methoxyphenyl)ethanol (B80116) with an appropriate alkyne in the presence of a silver catalyst to construct the substituted indene framework.

Gold-Catalyzed Intramolecular Hydroalkylation Strategies for Indenes

Gold catalysts are particularly effective in activating carbon-carbon multiple bonds towards nucleophilic attack. Gold-catalyzed intramolecular hydroalkylation of ynamides has been developed as a straightforward method for the synthesis of polysubstituted indenes. This reaction proceeds through the formation of a highly electrophilic keteniminium ion, which then undergoes a nih.govresearchgate.net-hydride shift and subsequent cyclization. To apply this strategy to the synthesis of this compound, a precursor containing a ynamide and a 2-methoxyphenyl group at the appropriate position would be required. The mild reaction conditions and high functional group tolerance of gold-catalyzed reactions make this an attractive, albeit synthetically challenging, approach.

Direct Arylation Methods for the Indene Core

Direct arylation methods offer an atom-economical approach to the synthesis of 2-aryl-1H-indenes. This strategy involves the direct coupling of an aryl halide or its equivalent with a C-H bond of the indene core, typically at the 2-position. Palladium-catalyzed direct arylation reactions have been successfully employed for the synthesis of various biaryl compounds and could be adapted for the synthesis of this compound.

A potential direct arylation route would involve the reaction of 1H-indene with 2-bromoanisole (B166433) or 2-methoxyphenylboronic acid in the presence of a suitable palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions would be crucial to achieve high regioselectivity for the C-2 arylation and to minimize competing side reactions.

Mechanistic Investigations of this compound Formation

The formation of the this compound scaffold is a process rooted in fundamental principles of organic chemistry, often involving intricate reaction mechanisms that dictate the final structure and stereochemistry of the molecule. Understanding these pathways is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve desired outcomes.

The synthesis of 2-aryl-1H-indenes, including this compound, can be achieved through various synthetic strategies. One of the most pertinent and well-studied mechanistic routes involves the acid-catalyzed cyclization of 1,3-diaryl- or alkyl-aryl-1,3-dienes organic-chemistry.orgnih.gov. This approach offers a clear and logical pathway to the indene core structure.

The reaction mechanism initiates with the protonation of one of the double bonds of the diene precursor. Specifically, for a precursor leading to this compound, this would likely be a 1-(2-methoxyphenyl)-3-phenyl-1,3-butadiene derivative. The protonation follows Markovnikov's rule, leading to the formation of a stable benzylic carbocation organic-chemistry.org. The stability of this carbocation is a key driving force for the reaction.

This carbocation then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring. This step is a classic example of a Friedel-Crafts-type alkylation. The transition state for this cyclization step involves the formation of a new carbon-carbon bond, leading to a five-membered ring fused to the aromatic system. The reaction is completed by the elimination of a proton from the intermediate, which restores the aromaticity of the benzene ring and results in the formation of the indene double bond.

Computational studies on related systems, such as the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, have highlighted the potential role of the methoxy (B1213986) group in facilitating proton migrations necessary for cyclization and subsequent rearrangements nih.govresearchgate.net. While this is a different reaction, it underscores the electronic influence the 2-methoxy substituent can exert during the cyclization process. Density functional theory (DFT) calculations on similar cyclizations have shown that the methoxy group can act as a catalyst for proton transfers, potentially lowering the energy barrier of the transition states involved nih.gov.

The following table summarizes the key steps in the proposed acid-catalyzed formation of this compound:

| Step | Description | Intermediate/Transition State |

| 1. Protonation | The diene precursor is protonated by a Brønsted acid, such as trifluoromethanesulfonic acid, to form a stable benzylic carbocation. | Benzylic Carbocation |

| 2. Cyclization | The carbocation undergoes an intramolecular electrophilic attack on the ortho-position of the phenyl ring. This is the ring-forming step. | Wheland-type intermediate (Sigma Complex) Transition State |

| 3. Deprotonation | A proton is eliminated from the intermediate to restore aromaticity and form the final indene product. | This compound |

It is important to note that while this carbocation-mediated pathway is a well-established mechanism for the formation of indenes from diene precursors, the precise energies of the intermediates and transition states would require specific computational studies for the this compound system.

The concept of stereochemical control becomes paramount when the indene synthesis has the potential to generate chiral centers. In the case of this compound, the parent molecule itself is achiral. However, if the synthesis were to be adapted to produce derivatives with substituents at the C1 or C3 positions of the indene ring, or if the aryl group itself contained a chiral element, then controlling the stereochemical outcome would be a significant challenge and a key objective.

Achieving stereocontrol in the synthesis of indene derivatives often relies on the use of chiral catalysts or auxiliaries. For instance, in reactions that proceed through a metallic intermediate, such as palladium-catalyzed syntheses, the use of chiral ligands can effectively influence the stereochemistry of the product researchgate.net. These ligands can create a chiral environment around the metal center, which in turn directs the formation of one enantiomer over the other during the bond-forming steps.

In the context of the acid-catalyzed cyclization discussed above, achieving stereocontrol is more challenging as the key intermediates are planar carbocations. However, if a chiral Brønsted acid were to be employed, it could potentially induce asymmetry in the product through a protonation step that differentiates between two enantiotopic faces of the double bond, or by influencing the conformation of the cyclization transition state.

Another strategy for stereochemical control involves the use of substrates that already contain a chiral center. This chiral information can then be transferred during the reaction to new stereocenters. For example, a precursor with a chiral auxiliary attached could be designed to direct the cyclization from a specific face, leading to a product with a predictable stereochemistry. After the reaction, the auxiliary can be removed.

Recent advances in asymmetric catalysis have demonstrated the potential for high levels of enantioselectivity in the synthesis of complex carbocycles through methods like C-H insertion of aryl/aryl carbenes catalyzed by rhodium complexes with chiral ligands acs.org. While not a direct synthesis of this compound, these methodologies showcase the power of modern catalytic systems to control stereochemistry in the formation of indane and related structures.

The following table outlines general strategies for achieving stereochemical control in syntheses that could be adapted for chiral derivatives of this compound:

| Strategy | Description | Example |

| Chiral Catalysts | Use of a chiral transition metal complex (e.g., with a chiral phosphine (B1218219) ligand) or a chiral Brønsted acid to create an asymmetric environment for the reaction. | Rhodium-catalyzed asymmetric addition of arylboron reagents to indenes figshare.com. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical course of the reaction. It is removed in a subsequent step. | Use of a camphor-based auxiliary in asymmetric Nazarov cyclizations wikipedia.org. |

| Substrate Control | The starting material already contains a stereocenter that influences the formation of new stereocenters. | Cyclization of a precursor with a pre-existing chiral center to control the formation of a new chiral center on the indene ring. |

Ultimately, the successful implementation of stereochemical control in the synthesis of chiral derivatives of this compound would require careful selection of the synthetic route and the appropriate chiral directing group or catalyst.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), FT-Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methoxyphenyl Indene (B144670) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methoxyphenyl indene derivatives, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework.

In the ¹H NMR spectrum of a compound like 2-(2-methoxyphenyl)-1H-indene, distinct signals are expected for the protons of the indene ring, the methoxyphenyl substituent, and the methoxy (B1213986) group itself. The aromatic protons on both the indene and phenyl rings typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) are dictated by the proton's local electronic environment and its proximity to neighboring protons. The protons of the CH₂ group in the five-membered indene ring are expected to appear as a singlet around 3.4 ppm nist.gov. The three protons of the methoxy (-OCH₃) group would characteristically produce a sharp singlet, typically observed around 3.8 ppm mdpi.com.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. Aromatic carbons resonate in the range of 110-160 ppm. The carbon of the methoxy group is typically found further upfield, around 55-60 ppm mdpi.com. The specific chemical shifts can be influenced by the electronic effects of the substituents.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Indene-CH₂ | ~3.4 (singlet) | ~30-40 |

| -OCH₃ | ~3.8 (singlet) | ~55-60 |

| Aromatic C-H (Indene & Phenyl) | 6.5 - 8.0 (multiplets) | 110 - 150 |

| Aromatic C (quaternary) | - | 120 - 160 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For this compound, the spectra would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹ scialert.net. The stretching vibrations of the C-H bonds in the CH₂ group of the indene ring and the CH₃ group of the methoxy substituent are expected in the 3000–2850 cm⁻¹ range scialert.net.

The C=C stretching vibrations within the aromatic rings give rise to characteristic bands in the 1625–1430 cm⁻¹ region scialert.net. The C-O stretching mode of the methoxy group is a particularly useful diagnostic peak, typically appearing as a strong band in the FT-IR spectrum between 1275 and 1200 cm⁻¹ for the asymmetric stretch and near 1040 cm⁻¹ for the symmetric stretch. Various C-H in-plane and out-of-plane bending vibrations contribute to the complex fingerprint region of the spectrum (below 1400 cm⁻¹), providing a unique pattern for the compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectral Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Aliphatic C-H Stretch (CH₂, CH₃) | 3000 - 2850 | Functional Group |

| Aromatic C=C Stretch | 1625 - 1430 | Fingerprint |

| CH₂ Scissoring | ~1465 | Fingerprint |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Fingerprint |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 | Fingerprint |

| C-H Out-of-Plane Bending | 900 - 675 | Fingerprint |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The conjugated system formed by the indene and phenyl rings in this compound is a strong chromophore.

The electronic spectrum is expected to be dominated by π → π* transitions associated with this extended π-electron system. Aromatic compounds typically exhibit strong absorption bands in the 200-300 nm range physchemres.org. The presence of the methoxy group (-OCH₃), an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted 2-phenylindene. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The absorption spectra of similar compounds are typically recorded in solvents like dichloromethane (B109758) or dimethyl sulfoxide (B87167) physchemres.org.

X-ray Crystallographic Analysis of Indene and Related Methoxyindene Structures

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis yields a detailed model of the molecule's structure and its arrangement within a crystal lattice. Although specific crystallographic data for this compound is not available, the data for its isomer, 2-(4-methoxyphenyl)-1H-indene, provides a valuable model for understanding the structural characteristics of this class of compounds nih.govdoaj.orgnih.gov.

For 2-(4-methoxyphenyl)-1H-indene, colorless plate-like crystals were obtained that belong to the monoclinic space group P2₁/c nih.gov. The analysis provides precise unit cell dimensions and other key crystallographic parameters. This data serves as the foundation for determining the exact atomic positions and constructing a three-dimensional model of the molecule in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O |

| Formula Weight | 222.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8347 (8) |

| b (Å) | 7.5584 (10) |

| c (Å) | 26.135 (4) |

| β (°) | 92.772 (11) |

| Volume (ų) | 1151.3 (3) |

| Z | 4 |

| Temperature (K) | 113 (2) |

Elucidation of Molecular Conformations and Intermolecular Interactions

The crystallographic data for 2-(4-methoxyphenyl)-1H-indene reveals that, excluding the hydrogen atoms, the molecule is nearly planar, with a root-mean-square deviation of 0.0801 (2) Å nih.govdoaj.org. This planarity is facilitated by the extensive p-π conjugation across the molecule. A key structural feature is the significant difference in the bond lengths of the two C-O bonds in the methoxy group; the O-C(aryl) bond is shorter than the O-C(methyl) bond, which is also indicative of this conjugation nih.gov.

For the target compound, this compound, the ortho position of the methoxy group may introduce steric hindrance with the indene ring system. This could potentially lead to a larger dihedral angle between the planes of the phenyl and indene rings compared to the 4-methoxy isomer.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on 2-(2-methoxyphenyl)-1H-indene

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it a valuable tool for studying a wide range of chemical systems.

A fundamental aspect of understanding a molecule's reactivity is the analysis of its electronic structure, particularly its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive molecule.

For this compound, the methoxy (B1213986) group, being an electron-donating group, would be expected to influence the electron density distribution and the energies of the FMOs. DFT calculations would precisely quantify these effects.

Illustrative Data Table: FMO Analysis of this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

This table presents hypothetical DFT-calculated values for this compound to illustrate the typical output of an FMO analysis.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. The energy differences between these species allow for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of a reaction.

For this compound, DFT could be used to model various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the double bond of the indene (B144670) moiety. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be predicted.

Due to the presence of a single bond connecting the phenyl and indene rings, this compound can exist in different conformations arising from rotation around this bond. A potential energy surface (PES) map can be generated by systematically varying the dihedral angle between the two rings and calculating the energy at each point.

This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers to rotation between different conformations. The ortho-methoxy group in this compound would likely introduce steric hindrance, influencing the preferred orientation of the phenyl ring relative to the indene core. This steric effect would be clearly quantifiable through PES mapping. A related compound, 2-(4-methoxyphenyl)-1H-indene, has been shown to have a nearly planar molecular structure, which provides a basis for comparison. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various vibrational modes (stretching, bending, etc.). These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

Comparing the simulated spectra with experimentally obtained spectra can help to confirm the structure of a synthesized compound and to assign the observed spectral bands to specific molecular vibrations. For this compound, this analysis would provide a detailed vibrational fingerprint of the molecule. Theoretical vibrational analyses have been performed on similar methoxyphenyl-containing compounds, demonstrating good agreement between calculated and experimental spectra. researchgate.net

Illustrative Data Table: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1605, 1580 | Aromatic C=C stretching |

| ν(C=C) indene | 1640 | Indene double bond stretching |

| ν(C-O-C) | 1245 | Asymmetric C-O-C stretching |

| δ(C-H) | 1450-1300 | C-H bending |

This table presents hypothetical vibrational frequencies for this compound to illustrate the results of a DFT vibrational analysis.

Quantum Chemical Approaches to Reactivity and Stability

Beyond DFT, other quantum chemical methods can provide further insights into the reactivity and stability of molecules. These methods can be used to calculate a variety of molecular properties that correlate with chemical behavior.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur, while the reaction enthalpy (ΔH) is the change in heat content during a reaction. These parameters are crucial for understanding the feasibility and rate of a chemical process. Quantum chemical calculations can provide accurate estimates of these values.

For indene systems, these calculations can be applied to study reactions such as polymerization, oxidation, or substitution. By comparing the activation energies and reaction enthalpies for different substituted indenes, the effect of substituents on reactivity can be systematically investigated. For example, the electron-donating methoxy group in this compound would be expected to influence the activation energies of electrophilic attack compared to unsubstituted indene. Ab initio calculations have been used to study the formation of indene, providing valuable data on reaction pathways and energetics. nih.gov

Illustrative Data Table: Calculated Activation Energies and Reaction Enthalpies for a Hypothetical Electrophilic Substitution on a Substituted Indene System

| Reactant | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 1H-Indene | 15.2 | -5.7 |

| 2-phenyl-1H-indene | 14.5 | -6.1 |

| This compound | 13.8 | -6.5 |

This table presents hypothetical values to illustrate how substituents might influence the energetics of a reaction involving the indene core.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electron density.

For this compound, the MEP map would be expected to highlight several key features. The regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

In the case of this compound, the methoxy group (-OCH₃) on the phenyl ring is a strong electron-donating group. The oxygen atom of this group would be a center of high electron density, making it a potential site for interaction with electrophiles. The aromatic rings, both the indene and the phenyl moieties, with their delocalized π-electron systems, would also exhibit regions of negative potential above and below the plane of the rings. The distribution of this potential would be influenced by the methoxy substituent. Specifically, the ortho-position of the methoxy group would lead to an increased electron density on the phenyl ring, which could, in turn, influence the electronic character of the attached indene system.

The acidic proton at the C1 position of the indene ring is expected to be a region of positive electrostatic potential, making it susceptible to deprotonation by a base. This is a crucial aspect of indenyl chemistry, as the resulting indenyl anion is a key intermediate in the formation of organometallic complexes.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen of methoxy group | Highly Negative | Susceptible to electrophilic attack and hydrogen bonding |

| π-system of phenyl ring | Negative | Prone to electrophilic aromatic substitution |

| π-system of indene ring | Negative | Site for coordination with metal cations |

| Hydrogen at C1 of indene | Positive | Acidic proton, site for deprotonation |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

Furthermore, NBO analysis would quantify the delocalization of the π-electrons across both the indene and phenyl ring systems. The interaction between the π orbitals of the indene ring and the π orbitals of the phenyl ring would also be a significant stabilizing factor. The analysis can provide quantitative data on the energies of these interactions, giving insight into the degree of electronic communication between the two aromatic systems.

The hybridization of the atomic orbitals involved in bonding can also be determined through NBO analysis. For instance, the analysis would confirm the sp² hybridization of the carbon atoms in the aromatic rings and the sp³ hybridization of the carbon atom at the C1 position of the indene ring.

Table 2: Predicted Key Natural Bond Orbital (NBO) Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy (E²) |

| LP (O) of methoxy | π* (C-C) of phenyl ring | n → π | High |

| π (C-C) of phenyl ring | π (C-C) of indene ring | π → π | Moderate |

| π (C-C) of indene ring | π (C-C) of phenyl ring | π → π | Moderate |

| σ (C-H) adjacent to π-system | π (C-C) | σ → π* | Low |

Theoretical Insights into Organometallic Complexation and Ligand Behavior

The indenyl ligand, derived from the deprotonation of indene, is of significant interest in organometallic chemistry due to its unique electronic and structural properties. Computational studies on indenyl complexes have provided profound insights into their bonding, reactivity, and the so-called "indenyl effect."

Computational Analysis of the Indenyl Effect and η-Hapticity Interconversion

The indenyl effect refers to the observation that substitution reactions at the metal center of an indenyl complex are often significantly faster than in their cyclopentadienyl (B1206354) analogues. wikipedia.org This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo a change in its coordination mode, or hapticity, from η⁵ to η³. wikipedia.org

In an η⁵-coordination mode, all five carbon atoms of the five-membered ring of the indenyl ligand are bonded to the metal center. In an η³-coordination mode, only three of these carbon atoms are bonded to the metal. The η⁵ to η³ "ring slippage" creates a vacant coordination site on the metal, allowing for the associative binding of an incoming ligand. nih.gov This associative pathway is energetically more favorable than the dissociative pathway typically observed for cyclopentadienyl complexes, thus accounting for the faster reaction rates. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this hapticity interconversion. researchgate.net These studies can map the potential energy surface for the η⁵ to η³ transformation and calculate the activation barriers involved. The stability of the η³-intermediate is a key factor in the indenyl effect. The fused benzene (B151609) ring in the indenyl ligand stabilizes the η³-allyl-like fragment through delocalization of the π-electrons, thereby lowering the energy barrier for the hapticity change. nih.gov

For an organometallic complex of this compound, the 2-methoxyphenyl substituent would be expected to exert both electronic and steric influences on the indenyl effect. Electronically, the methoxy group, being electron-donating, would increase the electron density on the indenyl ligand. This could potentially influence the strength of the metal-ligand bond and the energetics of the η⁵-η³ interconversion. Sterically, the presence of the bulky substituent at the 2-position of the indene could influence the approach of incoming ligands and potentially the preferred geometry of the η³-intermediate.

Computational models can be used to predict how these substituent effects would modulate the reaction rates and mechanisms in organometallic complexes of this compound. By comparing the calculated energy profiles for substituted and unsubstituted indenyl complexes, a quantitative understanding of the electronic and steric contributions of the 2-(2-methoxyphenyl) group can be achieved.

Table 3: Theoretical Hapticity States of a Coordinated 2-(2-methoxyphenyl)indenyl Ligand

| Hapticity | Coordination Mode | Metal-Ligand Bonding | Role in Reactivity |

| η⁵ | Pentahapto | Coordination to the five-membered ring | Ground state in stable 18-electron complexes |

| η³ | Trihapto | Coordination to an allyl-like fragment | Key intermediate in associative substitution reactions |

| η¹ | Monohapto | Coordination to a single carbon atom | Less common, but can be involved in certain catalytic cycles |

Applications in Advanced Materials and Catalysis

2-(2-methoxyphenyl)-1H-indene as a Versatile Building Block in Organic Synthesis

The indene (B144670) core, particularly when substituted with aryl groups, serves as a versatile precursor for a wide range of more complex molecules. The presence of the 2-methoxyphenyl substituent offers specific steric and electronic properties that can be harnessed to direct synthetic outcomes and impart desired characteristics in the final products.

Polycyclic aromatic hydrocarbons (PAHs) are a class of π-conjugated molecules with significant potential in the development of optoelectronic materials. chemistryviews.org The synthesis of complex and precisely structured PAHs is a key goal in materials chemistry. Indene derivatives are valuable starting points for constructing larger, fused-ring systems.

The this compound molecule is a logical precursor for creating extended polycyclic structures. Synthetic strategies that could potentially be applied include:

Oxidative C-H Activation/Annulation: Modern synthetic methods often employ transition metal-catalyzed C-H activation to form new carbon-carbon bonds. An FeCl₃-mediated Scholl reaction, a classic method for coupling aromatic rings, could potentially induce intramolecular cyclization between the indene core and the appended methoxyphenyl ring, leading to a more complex, rigid PAH framework. chemistryviews.org

Annulative Dimerization: Palladium-catalyzed methods have been developed for the annulative dimerization of aryl triflates to build polybenzoacenes. chemistryviews.org While requiring initial functionalization, this highlights a pathway where indenyl units can be coupled to form larger conjugated systems.

Condensation Reactions: In strategies for building large, peri-annulated acenes based on perylene (B46583) units, condensation reactions of aldehyde-functionalized intermediates are crucial. chemistryviews.org The this compound scaffold could be functionalized to incorporate such reactive groups, enabling its use in building block-based syntheses of complex PAHs. chemistryviews.org

The development of these synthetic methods is crucial for producing novel PAHs with tailored electronic properties for applications in organic electronics. chemistryviews.org

The indene framework is a recurring motif in a variety of biologically active compounds and is a key component in metallocene complexes used for olefin polymerization. nih.gov The ability to further functionalize the this compound molecule allows for the synthesis of custom derivatives for materials science. The inherent functionalities—the acidic proton on the five-membered ring, the double bond, and the aromatic rings—are all sites for chemical modification.

For instance, the introduction of phosphine (B1218219) groups onto the indenyl skeleton creates powerful ligands for catalysis. rsc.org Specifically, 2-aryl indenyl phosphine ligands have proven to be a versatile class of ligands for palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. rsc.orgresearchgate.net The methoxy (B1213986) group on the phenyl ring can also be a site for modification or can be used to tune the electronic properties of the molecule, which is a critical aspect in the design of materials for organic electronics. chemistryviews.org

Role in Organometallic Chemistry as Ligands

The deprotonation of the indene ring system yields the indenyl anion, a highly significant ligand in organometallic chemistry. It is a close relative of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand but possesses unique properties that lead to enhanced catalytic activity. nih.gov

The fusion of a benzene (B151609) ring to the cyclopentadienyl ring in the indenyl ligand has profound effects on its coordination chemistry. illinois.edu Transition metal complexes containing indenyl ligands are known for their enhanced reactivity in substitution reactions compared to their cyclopentadienyl analogues. rsc.org This phenomenon is termed the "indenyl effect." illinois.edu

The indenyl effect arises from the ability of the ligand to undergo "ring slippage," a transformation from an η⁵-coordination mode (where all five carbons of the five-membered ring are bonded to the metal) to an η³-mode (where only three carbons are bonded). This slippage is energetically favorable because it allows the six-membered ring to regain its aromaticity, thereby stabilizing the reaction intermediate. illinois.edu This facile transformation facilitates associative substitution mechanisms, which are typically inaccessible for 18-electron cyclopentadienyl complexes, and dramatically accelerates reaction rates. illinois.edu For example, the rate of CO substitution in (η⁵-indenyl)Rh(CO)₂ is approximately 10⁸ times faster than in the analogous cyclopentadienyl complex. illinois.edu

The 2-(2-methoxyphenyl)indenyl ligand, derived from the parent compound, would be expected to form a variety of transition metal complexes. The bulky ortho-substituted methoxyphenyl group would likely influence the steric environment around the metal center, potentially leading to unique selectivity in catalytic applications.

The enhanced reactivity imparted by the indenyl effect makes indenyl metal complexes highly effective catalysts for a range of organic transformations. nih.gov Their utility has been demonstrated in numerous reactions, often showing superior performance over related cyclopentadienyl systems. nih.gov

Key catalytic applications include:

[2+2+2] Cycloadditions: Rhodium indenyl complexes have been shown to catalyze the cyclotrimerization of alkynes at rates approximately ten times faster than their Cp-rhodium counterparts, often with cleaner conversions and fewer byproducts. nih.gov

Alkene Hydroamination: Titanium indenyl complexes such as (Ind)₂TiMe₂ have demonstrated much higher activity for the intramolecular hydroamination of alkenes compared to Cp₂TiMe₂. nih.gov

Olefin Polymerization: Metallocene complexes derived from indene are well-established catalysts for olefin polymerization. nih.gov The substitution on the indenyl ligand is a critical factor in controlling the properties of the resulting polymer.

The following table provides a conceptual comparison of catalytic rates, illustrating the indenyl effect.

| Catalyst System | Relative Reaction Rate | Reaction Type |

| (η⁵-C₅H₅)Rh(CO)₂ | 1 | CO Substitution |

| (η⁵-C₉H₇)Rh(CO)₂ | 10⁸ | CO Substitution |

| CpRh(COD) | 1 | Alkyne Cyclotrimerization |

| (Ind)Rh(COD) | ~10 | Alkyne Cyclotrimerization |

This table illustrates the general principle of the indenyl effect with data for representative cyclopentadienyl (Cp) and indenyl (Ind) complexes. nih.govillinois.edu

Complexes derived from this compound would be expected to exhibit this characteristic high reactivity, with the ortho-substituent providing a tool for fine-tuning catalyst performance and selectivity.

Integration into Advanced Materials Science

The structural features of this compound make it a promising candidate for integration into advanced materials. As a building block for larger PAHs, it contributes to the development of novel organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize extended, conjugated oligomers with high quantum yields is a key objective in this field. chemistryviews.org The precise structure of the PAH backbone determines the optoelectronic properties of the material, making the rational design of precursors like this compound fundamentally important. chemistryviews.org

Optoelectronic Materials and Organic Photovoltaics (OPVs)

Derivatives of the indene framework are notable for their application as electron-acceptor materials in organic photovoltaics, particularly in polymer and perovskite solar cells. researchgate.net A significant area of research has been the functionalization of fullerenes, such as Carbon-60 (C60), with indene groups to create adducts like indene-C60 bisadduct (ICBA). researchgate.netrsc.org This modification is strategically employed to tune the electronic properties of the acceptor material, specifically its Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net

Standard fullerene acceptors like PCBM (phenyl-C61-butyric acid methyl ester) have a relatively low LUMO level, which can limit the open-circuit voltage (Voc), a key parameter determining the maximum voltage a solar cell can produce. researchgate.net By attaching indene groups to the C60 cage, the resulting ICBA molecule exhibits a LUMO energy level that is significantly higher than that of PCBM. researchgate.net For instance, the LUMO level of ICBA has been measured at -3.74 eV, which is 0.17 eV higher than that of PCBM. researchgate.net

Table 1: Performance of Indene-C60 Bisadduct (ICBA) in Polymer Solar Cells

Acceptor Material LUMO Energy Level (eV) Open-Circuit Voltage (Voc) (V) Power Conversion Efficiency (PCE) (%) Reference PCBM -3.91 0.58 3.88 rsc.org ICBA -3.74 0.84 5.44 rsc.org ICBA (Optimized Device) -3.74 0.82 6.2 rsc.org

Supramolecular Scaffolds and Self-Assembled Architectures

The concept of a "supramolecular scaffold" involves using well-defined molecular building blocks to guide the assembly of functional units into larger, ordered structures. nih.gov The indene framework is a compelling candidate for such a scaffold due to its rigid structure and potential for directed intermolecular interactions. The self-assembly process is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and C-H…π interactions. rsc.org

C-H…π interactions, which occur between a hydrogen atom and the π-electron system of an aromatic ring, are particularly relevant for phenyl-substituted indene systems. These weak, non-covalent bonds play a crucial role in stabilizing the crystal lattice and directing the formation of predictable, higher-order architectures. The specific arrangement and orientation of molecules in a self-assembled state are critical for achieving desired material properties. nih.gov

The behavior of indene-based molecules opens new possibilities for the rational design and construction of supramolecular architectures with specific, targeted properties. nih.gov By modifying the functional groups on the indene core, it is possible to control the intermolecular forces that drive the assembly process, allowing for the creation of complex and functional materials from the bottom up. rsc.org

Table 2: Non-Covalent Interactions in Indene-Based Assembly

Interaction Type Description Role in Supramolecular Assembly π-π Stacking Attractive interaction between the aromatic rings of adjacent indene cores. Promotes columnar or layered arrangements, crucial for charge transport in electronic materials. C-H…π Interactions Interaction between C-H bonds and the electron-rich π-system of an aromatic ring. acs.org Contributes to the stability and specific geometry of the crystal packing in phenyl-substituted indenes. acs.org Van der Waals Forces General intermolecular attractions between molecules. Influence the overall packing density and thermal properties of the assembled structure. Dipole-Dipole Interactions Interactions between polar functional groups attached to the indene scaffold. researchgate.net Can direct molecular orientation and are key in forming certain liquid crystal phases. researchgate.net

Indene Derivatives in Liquid Crystalline Systems

The rigid, aromatic core of the indene molecule makes it a suitable structural element for the design of liquid crystals. nih.gov Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals, and their behavior is highly dependent on molecular shape. nih.gov

Notably, certain indene derivatives have been shown to form non-classical discotic liquid crystals. nih.gov Typical discotic (disc-shaped) molecules that form liquid crystals possess a rigid aromatic core surrounded by long, flexible alkyl tails. However, the indene-based systems are unique in that they lack these terminal tails. Instead, their liquid crystalline behavior is facilitated by the presence of polarizable atoms (such as sulfur or halogens) or polar groups (like cyano or carbonyl groups) attached to the rigid core. nih.gov These polar components act as unusual "soft parts" that enable the molecules to self-organize into ordered phases upon changes in temperature.

These non-classical discotic systems based on indene and its analogues can give rise to columnar hexagonal mesophases. nih.gov In these phases, the molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional hexagonal lattice. The formation of such ordered columnar structures is a prerequisite for creating materials with anisotropic properties, such as one-dimensional charge transport, which is of interest for electronic applications.

Table 3: Characteristics of Indene-Based Liquid Crystalline Systems

Core Structure Key Feature Observed Mesophase Reference Indene Non-classical discotic structure with polarizable atoms (S, halogens) or polar groups (CN, CO) instead of long tails. Columnar Hexagonal Phase researchgate.net Pseudoazulene An isomer of indene, also forming non-classical discotic systems without terminal tails. Columnar Hexagonal and/or Columnar Plastic Phases researchgate.net

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Methoxy-Substituted Indene (B144670) Derivatives

While classical methods for indene synthesis are well-established, the demand for more efficient, selective, and sustainable routes drives ongoing research. Future synthetic strategies are increasingly focused on catalytic systems that offer high atom economy and functional group tolerance, which are crucial for constructing complex molecules like 2-(2-methoxyphenyl)-1H-indene.

Transition-Metal Catalysis: Catalysis by transition metals remains a cornerstone of modern organic synthesis, and its application to indene derivatives is expanding.

Gold-Catalyzed Cyclizations: Gold catalysts, particularly N-heterocyclic carbene-gold complexes, have emerged as powerful tools for synthesizing polysubstituted indenes from readily available ynamides. acs.orgnih.gov This methodology proceeds under mild conditions through the formation of highly electrophilic keteniminium ions, which trigger a nih.govscispace.com-hydride shift followed by cyclization. acs.orgnih.gov Future work could adapt these methods for ortho-alkynylstyrenes bearing methoxy (B1213986) groups to directly synthesize compounds like this compound.

Rhodium, Ruthenium, and Cobalt Catalysis: Rhodium(I) catalysts have been effectively used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Similarly, ruthenium catalysts are employed in ring-closing metathesis and the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org More recently, cobalt catalysis has been utilized for C-H activation and subsequent aldol (B89426) condensation to provide indenes under mild conditions with excellent functional group compatibility. organic-chemistry.org Exploring these catalysts for intramolecular cyclizations of appropriately substituted stilbene (B7821643) or styrene (B11656) precursors could provide novel pathways to methoxy-phenyl indenes.

Iron-Catalyzed Reactions: As an earth-abundant and environmentally friendly metal, iron has gained traction in catalysis. FeCl₃ has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes and to promote cascade cyclizations of propargylic alcohols, affording functionalized indenes. organic-chemistry.orgrsc.org These cost-effective methods are prime candidates for the large-scale synthesis of indene-based compounds.

Metal-Free Approaches: There is a growing trend towards developing synthetic methods that avoid transition metals to enhance sustainability.

Boron Trichloride (BCl₃)-Mediated Cyclizations: A metal-free strategy involving BCl₃-mediated cyclization of o-alkynylstyrenes allows for the selective synthesis of boron-functionalized indenes. nih.gov These borylated products are versatile intermediates that can be further functionalized, offering a strategic route to derivatives like this compound through subsequent cross-coupling reactions. nih.gov

Brønsted Acid Catalysis: The use of strong Brønsted acids, such as trifluoromethanesulfonic acid, can catalyze the cyclization of diaryl-1,3-dienes to produce substituted indenes under mild conditions. organic-chemistry.org This approach could be tailored for precursors of this compound.

Future work will likely focus on enantioselective syntheses to produce optically active indenes, which are of significant interest for pharmaceutical applications. scispace.com The development of one-pot reactions and multicomponent strategies will also be crucial for improving synthetic efficiency.

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deeper understanding of the structural, electronic, and reactive properties of this compound and its analogs is essential for optimizing their synthesis and predicting their behavior in various applications. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful toolkit for this purpose.

Spectroscopic Characterization: While standard techniques like NMR (¹H, ¹³C) and mass spectrometry are routine, advanced methods offer more detailed insights.

Multidimensional NMR: Techniques such as NOESY, HMQC, and HMBC are invaluable for unambiguously assigning complex structures and determining the conformation of substituted indenes.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and absolute configuration, which is crucial for understanding structure-activity relationships. scispace.com

Vibrational Spectroscopy: Detailed analysis of FT-IR and FT-Raman spectra can provide information on functional groups and molecular vibrations, which can be correlated with computational predictions to confirm structural assignments. scialert.net

Computational Chemistry: Theoretical calculations are becoming indispensable for elucidating reaction mechanisms and predicting molecular properties.

Density Functional Theory (DFT): DFT calculations are widely used to map potential energy surfaces of reactions, allowing researchers to identify transition states and intermediates. mdpi.com This is critical for understanding the regioselectivity and stereoselectivity of synthetic methods and for optimizing reaction conditions. compchemhighlights.org For instance, DFT can be used to rationalize the 5-endo-dig cyclization pathway often observed in metal-catalyzed syntheses of indenes. scispace.comnih.gov

Predicting Spectroscopic and Electronic Properties: Computational methods can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra (UV-Vis). scialert.net This synergy between theoretical prediction and experimental data strengthens structural characterization. Furthermore, calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the electronic behavior of molecules like this compound, which is relevant for applications in materials science. nih.gov

Molecular Dynamics (MD): For complex reaction pathways that may involve multiple competing transition states or post-transition state bifurcations, MD simulations can provide a dynamic picture of the reaction, revealing product ratios that might not be predictable from static models alone. compchemhighlights.org

Future research will see a greater integration of these computational and spectroscopic tools, potentially leading to the in silico design of novel indene derivatives with tailored properties and the development of machine-learning algorithms to predict optimal synthetic conditions. compchemhighlights.orgescholarship.org

Interdisciplinary Research Integrating this compound Chemistry

The unique structural and electronic features of the indene core, combined with the modulating effect of the methoxyphenyl substituent, make this compound a valuable scaffold for interdisciplinary applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Pharmacology: The indene and indane nuclei are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant pharmacological activities. nih.govresearchgate.netnih.gov

Anticancer Agents: Substituted indene derivatives have shown promise as potent inhibitors of critical cancer targets. For example, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. pensoft.net Other dihydro-1H-indene derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, exhibiting both antitumor and anti-angiogenic properties. nih.gov The this compound scaffold could be explored for similar activities, with the methoxy group potentially enhancing binding affinity or modifying pharmacokinetic properties.

Biologically Active Scaffolds: The indene framework is a versatile starting point for creating diverse molecular architectures. Research has shown that substituted indenes possess a wide range of biological activities, making them attractive for drug discovery programs. researchgate.net

Materials Science and Catalysis: The rigid, planar structure and conjugated π-system of the indene ring make it a useful component in functional organic materials.

Organic Electronics: Indene-fullerene (C₆₀) adducts have been synthesized and investigated as electron-transporting materials in flexible perovskite solar cells. nih.gov The electronic properties of the indene moiety can be tuned by substituents like the methoxy group to optimize device performance.

Metallocene Catalysts: Indenyl ligands are crucial components of metallocene complexes, which are highly effective catalysts for olefin polymerization. scispace.comresearchgate.net The substitution pattern on the indene ring, including the presence of a methoxyphenyl group, can significantly influence the catalytic activity and the properties of the resulting polymer. Future research could involve synthesizing metallocenes incorporating the 2-(2-methoxyphenyl)-1H-indenyl ligand to explore new catalytic possibilities.

The convergence of synthetic chemistry, advanced analytics, and applied sciences will continue to unlock the full potential of this compound and related structures, paving the way for new discoveries in medicine and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-methoxyphenyl)-1H-indene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Key parameters include temperature control (60–100°C), solvent selection (e.g., dichloromethane or toluene), and catalysts like AlCl₃ or Pd(PPh₃)₄. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of the methoxyphenyl precursor and indene derivatives .

- Data Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate) and structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and FT-IR (C-O stretch at ~1250 cm⁻¹) are standard. UV-vis spectroscopy (λmax ~270 nm) helps assess electronic transitions .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL software resolves bond lengths, angles, and packing motifs. For example, the methoxyphenyl group’s dihedral angle relative to the indene core can be determined .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives, such as kinase inhibition or anti-Alzheimer properties?

- Kinase Inhibition : Use in vitro kinase assays (e.g., DDR1 inhibition) with IC₅₀ determination via fluorescence polarization. Validate with Western blotting to assess collagen-induced signaling suppression .

- Neuroprotective Activity : Measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via Ellman’s assay. Test Aβ1–42 aggregation inhibition using thioflavin T fluorescence .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., KB cells) and compare IC₅₀ values with positive controls .

Q. How should contradictions in spectral data or crystallographic results be addressed during structural analysis?

- Data Discrepancies : If NMR signals conflict with computational predictions, repeat experiments under anhydrous conditions to exclude solvent effects. For ambiguous XRD data, use complementary techniques like powder XRD or DFT-based geometry optimization to validate bond angles .

- Case Study : In dimerization studies, conflicting mass spectrometry and XRD results for indene derivatives were resolved by isolating intermediates via HPLC and reanalyzing with 2D NMR (COSY, NOESY) .

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., DDR1 or BuChE). Prioritize hydrogen-bonding interactions between the methoxy group and active-site residues .

- DFT Studies : Calculate HOMO-LUMO energies (B3LYP/6-31G basis set) to predict charge-transfer behavior in chemosensor applications. Simulate UV-vis spectra with TD-DFT to correlate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.